molecular formula C7H13N3 B13988423 N,1,3,4-Tetramethyl-1H-pyrazol-5-amine

N,1,3,4-Tetramethyl-1H-pyrazol-5-amine

Katalognummer: B13988423
Molekulargewicht: 139.20 g/mol
InChI-Schlüssel: XJCFMSSNIINSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1,3,4-Tetramethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its four methyl groups attached to the nitrogen and carbon atoms, which influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,1,3,4-Tetramethyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired tetramethyl derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include recrystallization or chromatography to ensure high-quality product.

Wirkmechanismus

The mechanism of action of N,1,3,4-Tetramethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,1,3,4-Tetramethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its four methyl groups enhance its stability and make it a versatile intermediate for various chemical transformations and applications .

Eigenschaften

Molekularformel

C7H13N3

Molekulargewicht

139.20 g/mol

IUPAC-Name

N,2,4,5-tetramethylpyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-5-6(2)9-10(4)7(5)8-3/h8H,1-4H3

InChI-Schlüssel

XJCFMSSNIINSKO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1C)C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.